
1-(2-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea, also known as HPPOTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPPOTU belongs to the class of compounds known as ureas, which have been studied extensively for their biological activities.
科学的研究の応用
Anti-Cancer Agents
One significant application of N,N'-diarylurea derivatives, which share structural similarities with 1-(2-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea, is in the development of anti-cancer agents. A study by Denoyelle et al. (2012) explored symmetrical and non-symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, which plays a crucial role in reducing cancer cell proliferation. These compounds, including hydroxy-tolyl moieties, were found to effectively induce phosphorylation of eIF2α and expression of CHOP, which are key in inhibiting translation initiation and may lead to potent, non-toxic, and target-specific anti-cancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).
Environmental Remediation
In environmental science, urea derivatives have been employed in the degradation of antimicrobials like triclosan and triclocarban. Sirés et al. (2007) conducted a study using electro-Fenton systems to degrade these compounds, demonstrating the potential of urea derivatives in environmental remediation and pollution control (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).
Biochemical Research
In biochemical research, the interaction of urea derivatives with biological molecules has been a subject of interest. For example, the study of urease from Campylobacter pylori by Mobley et al. (1988) highlights the role of urea and its derivatives in understanding enzyme mechanisms and their applications in diagnostic and therapeutic strategies (Mobley, Cortesía, Rosenthal, & Jones, 1988).
Material Science
Urea derivatives also find applications in material science, such as in the development of biosensors. Erfkamp, Guenther, and Gerlach (2019) presented a hydrogel-based biosensor for the detection of urea, demonstrating the utility of urea derivatives in creating sensitive and selective sensing devices for industrial and biomedical applications (Erfkamp, Guenther, & Gerlach, 2019).
特性
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-7-5-6-10-16(13)19-17(21)18-12-15(20)11-14-8-3-2-4-9-14/h2-10,15,20H,11-12H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWDPSFVOMQCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)
![(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2415984.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)
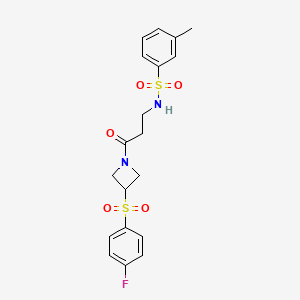
![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)
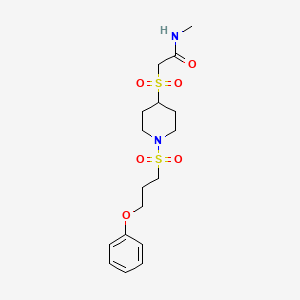
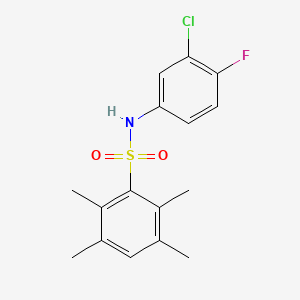
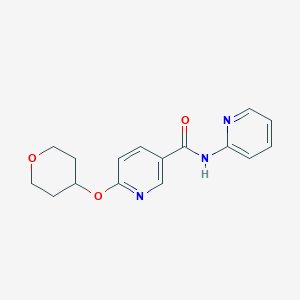
![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)
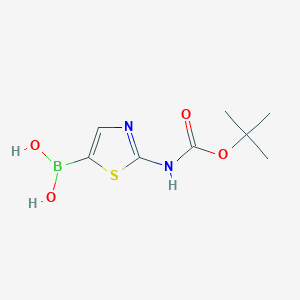
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)
